molecular formula C10H8O4 B1618304 Furfuryl 2-furoate CAS No. 615-11-2

Furfuryl 2-furoate

Cat. No. B1618304
CAS RN: 615-11-2
M. Wt: 192.17 g/mol
InChI Key: RRYLJIZZSKSDGN-UHFFFAOYSA-N
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Description

Furfuryl 2-furoate is a derivative of furfural . Furfural is a promising renewable platform molecule derived from biomass, which can be further converted to fossil fuel alternatives and valuable chemicals due to its highly functionalized molecular structure .


Synthesis Analysis

Furfuryl 2-furoate can be synthesized through the oxidation of furfural . The current industrial route involves the Cannizaro reaction of furfural in an aqueous NaOH solution . Another method involves the conversion of furfural to ethyl 2-furoate (EFU) using a peroxide-based oxidant like aqueous H2O2 or sodium percarbonate (SPC) and a suitable catalyst like iron (III) perchlorate or peroxovanadium species .


Chemical Reactions Analysis

Furfural, the precursor of Furfuryl 2-furoate, can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .

Scientific Research Applications

1. Use in Palladium-Catalysed Direct Arylation

2. Catalytic Conversion into Polyesters

Furfuryl 2-furoate derivatives play a role in the catalytic conversion of furfural into polyesters. Pan et al. (2013) described the conversion of furfural into a 2,5-furandicarboxylic acid-based polyester, which demonstrates the complete utilization of carbons, integrating platform molecules from C(5) sugars (furfural) to C(6) sugars (2,5-FDCA) (T. Pan et al., 2013).

3. Synthesis and Characterization

Research by Hui (2005) focused on the synthesis and characterization of furfuryl furoate. This study investigated the effects of various reaction conditions on the yield and established optimal synthetic conditions for furfuryl furoate (W. Hui, 2005).

4. Use in Oxidative Esterification

Furfuryl 2-furoate derivatives are important in the oxidative esterification process. Radhakrishnan et al. (2017) studied the esterification of furfural to produce methyl 2-furoate using Au nanoparticles supported on CMK-3 mesoporous catalysts (R. Radhakrishnan et al., 2017).

5. Carboxylation Routes to Furan-Dicarboxylic Acid

Dick et al. (2017) explored a carboxylation route to furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2. This process, which involves the carboxylation of furoate, provides an alternative synthesis of FDCA, a potential substitute for petroleum-derived products (Graham R. Dick et al., 2017).

Safety and Hazards

Furfuryl and furan derivatives, which include Furfuryl 2-furoate, are recognized as hazards for skin and eye contact and respiratory exposure . Most are classified as irritating to the respiratory system .

Future Directions

Furfural, from which Furfuryl 2-furoate is derived, is considered a strategic product for the development of highly valued chemicals from biomass . The hydrogenation of furfural is one of the most versatile reactions to upgrade furanic components to biofuels . This suggests that Furfuryl 2-furoate could also have potential applications in the production of biofuels and other valuable chemicals.

properties

IUPAC Name

furan-2-ylmethyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O4/c11-10(9-4-2-6-13-9)14-7-8-3-1-5-12-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYLJIZZSKSDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210466
Record name Furfuryl 2-furoate
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furfuryl 2-furoate

CAS RN

615-11-2
Record name 2-Furancarboxylic acid, 2-furanylmethyl ester
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Record name Furfuryl 2-furoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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